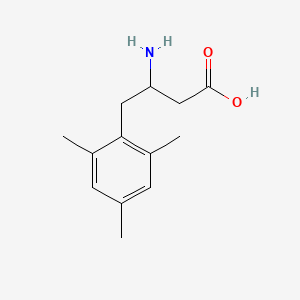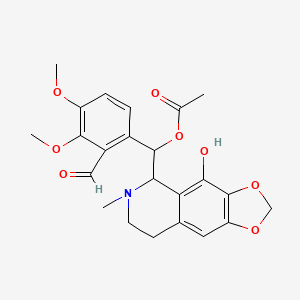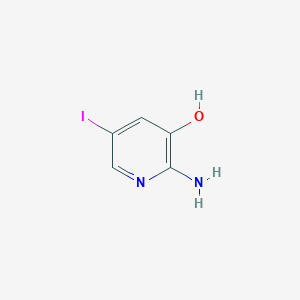
2-(2-Chloro-5-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the chlorination of 2-hydroxyphenylacetic acid. The reaction typically uses chlorine gas in the presence of a suitable solvent, such as glacial acetic acid, under controlled temperature conditions .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a hydroxyphenylacetic acid derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-5-hydroxyphenyl)acetic acid.
Reduction: Formation of 2-(2-hydroxyphenyl)acetic acid.
Substitution: Formation of 2-(2-amino-5-hydroxyphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways and as a ligand for certain receptors.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. It acts as an agonist of metabotropic glutamate receptors, particularly mGluR5. This interaction leads to the potentiation of depolarization in hippocampal neurons, which is induced through NMDA receptor activation. The compound’s effects on these receptors are crucial for its potential therapeutic applications in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyphenylacetic acid: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
2-Chloro-5-hydroxyphenylglycine: Similar structure but contains an amino group, which alters its biological activity and receptor interactions.
Uniqueness
2-(2-Chloro-5-hydroxyphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7ClO3 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
2-(2-chloro-5-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7ClO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
Clave InChI |
JLMBBFGJOUUCTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)

![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)



![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)


![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
